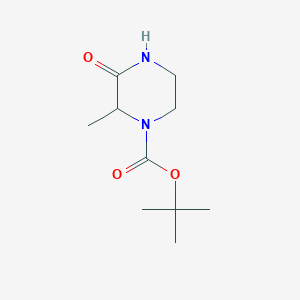

Tert-butil 2-metil-3-oxopiperazina-1-carboxilato

Descripción general

Descripción

Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

Tert-butil 2-metil-3-oxopiperazina-1-carboxilato: sirve como un intermedio versátil en la síntesis orgánica. Es particularmente útil en la preparación de varias amidas, sulfonamidas y otros compuestos que contienen nitrógeno . Su grupo tert-butilo estable protege el carboxilato durante las reacciones, lo que permite la funcionalización selectiva de la molécula.

Investigación Farmacéutica

Este compuesto se emplea en la industria farmacéutica para el desarrollo de nuevos medicamentos. Se puede usar para crear derivados de piperazina, que son una estructura central en muchas moléculas farmacológicamente activas. Estos derivados se pueden modificar aún más para mejorar sus propiedades terapéuticas, como una mayor potencia o perfiles de seguridad mejorados .

Ciencia de los Materiales

En la ciencia de los materiales, This compound se puede usar para sintetizar nuevos polímeros con propiedades únicas. El anillo de piperazina puede impartir flexibilidad, mientras que el grupo tert-butilo puede contribuir a la estabilidad térmica del material .

Diseño de Catalizadores

Los investigadores utilizan este compuesto en el diseño de catalizadores. La porción de piperazina puede actuar como un ligando, uniéndose a centros metálicos e influenciando la reactividad del catalizador. Esto es particularmente relevante en el desarrollo de catalizadores para la síntesis asimétrica, que es crucial para producir sustancias enantioméricamente puras .

Desarrollo Agroquímico

Los derivados del compuesto se exploran por su posible uso en agroquímicos. Pueden servir como intermediarios en la síntesis de pesticidas o herbicidas, donde los átomos de nitrógeno del anillo de piperazina pueden ser clave para la actividad biológica .

Estudios Bioquímicos

En la investigación bioquímica, This compound se puede utilizar para imitar o interferir con los procesos bioquímicos naturales. Por ejemplo, podría usarse para estudiar las interacciones enzima-sustrato o para inhibir enzimas que dependen de sustratos similares .

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring .

Mode of Action

The presence of the piperazine ring in the molecule suggests that it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the piperazine ring in the molecule suggests that it may have good water solubility and bioavailability .

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of this compound .

Actividad Biológica

Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, particularly its (R)-enantiomer, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring and a carboxylate functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : Approximately 214.27 g/mol

- Stereochemistry : (R)-configuration significantly influences its biological interactions.

The presence of the tert-butyl group enhances the compound's stability and solubility, while the oxo group provides sites for further chemical modifications and interactions with biological targets.

Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate primarily acts as a selective antagonist for neurokinin receptors. This interaction is crucial for modulating various physiological processes, particularly those related to the central nervous system (CNS). The compound's ability to influence cytokine production suggests potential applications in treating autoimmune diseases and inflammatory conditions.

Biological Activities

-

Neurokinin Receptor Antagonism :

- The compound exhibits selective antagonism towards neurokinin receptors, which are involved in pain perception, inflammation, and other CNS functions. This activity indicates potential therapeutic applications in managing pain and neurogenic inflammation.

-

Cytokine Modulation :

- Preliminary studies suggest that it may modulate cytokine production, which could be beneficial in treating autoimmune disorders. The specific pathways involved in this modulation require further investigation to elucidate the underlying mechanisms.

-

Enzyme Interactions :

- Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate has been utilized in studies examining enzyme interactions and protein-ligand binding. Its role as an inhibitor or activator of specific enzymes highlights its utility in biochemical research.

Case Study 1: Neurokinin Receptor Antagonism

A study demonstrated that (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate effectively inhibited neurokinin receptor activity in vitro. The findings indicated that this compound could reduce neurogenic inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as migraines or chronic pain syndromes.

Case Study 2: Cytokine Production

Research involving autoimmune disease models showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokine levels. This effect was attributed to its ability to interfere with signaling pathways involved in cytokine synthesis, underscoring its therapeutic potential in managing autoimmune conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | Different receptor interactions | Enantiomer with potentially distinct effects |

| tert-butyl 2-methylpiperazine-1-carboxylate | Lacks oxo group; different reactivity | Simpler structure affecting stability and solubility |

| 2-Methyl-3-oxopiperazine-1-carboxylate | Varies significantly in biological activity | Absence of tert-butyl group affects properties |

The unique combination of functional groups in tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate contributes to its distinct pharmacological profile compared to similar compounds.

Propiedades

IUPAC Name |

tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVKQTLLEBWZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505260 | |

| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-30-0 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76003-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.